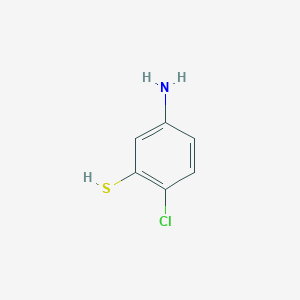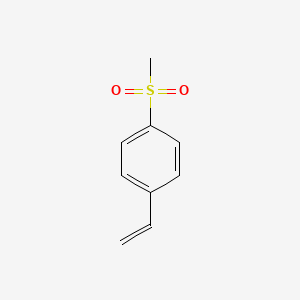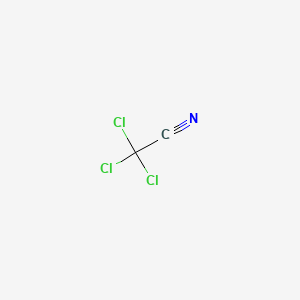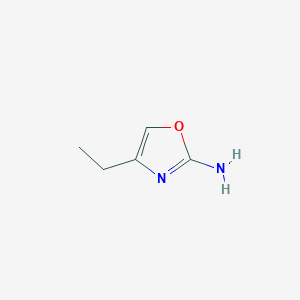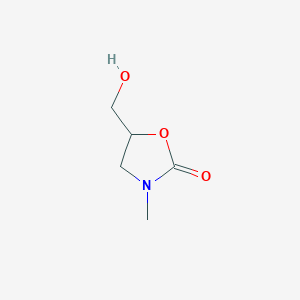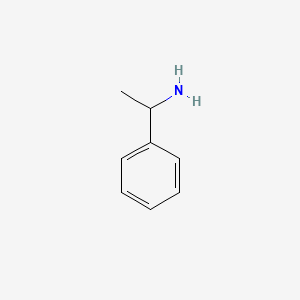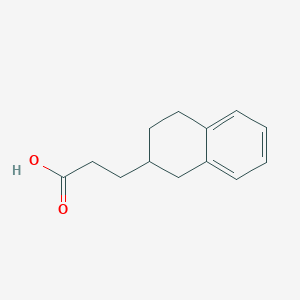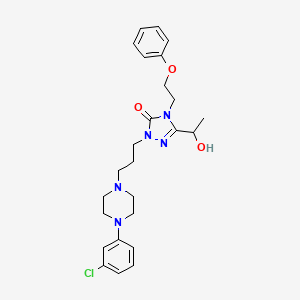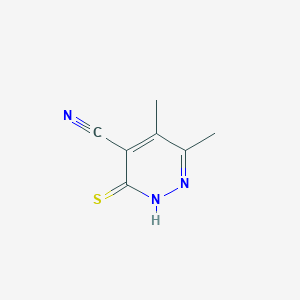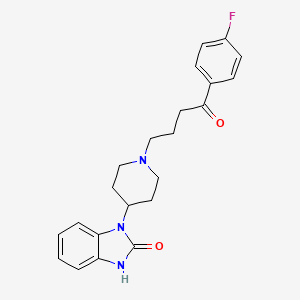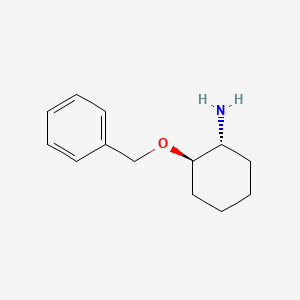
2-(丙酰氨基)丙酸
描述
2-(Propanoylamino)propanoic acid, also known as N-proPA, is a type of amino acid. It is also known by other names such as N-propionyl-L-alanine, N-PROPIONYLALANINE, N-propanoylalanine, 2- (propionylamino)propanoic acid, and 2-propanamidopropanoic acid . The CAS number for this compound is 56440-46-1 .
Molecular Structure Analysis
The molecular formula of 2-(Propanoylamino)propanoic acid is C6H11NO3 . The molecular weight is 145.15600 . Unfortunately, the specific 3D molecular structure is not provided in the search results.
Physical and Chemical Properties Analysis
The density of 2-(Propanoylamino)propanoic acid is 1.129g/cm3 . The boiling point is 368.2ºC at 760mmHg . The flash point is 176.5ºC .
科学研究应用
除草剂毒理学全球趋势
除草剂的毒理学和致突变性的研究,例如2,4-二氯苯氧乙酸(一种化学相关化合物),已经迅速发展。研究强调了了解环境影响、职业风险以及除草剂暴露背后的分子生物学(包括基因表达和农药降解研究)的重要性。全球趋势表明,人们高度关注神经毒性、抗性以及对非目标物种的影响,尤其是在水生环境中 (Zuanazzi, Ghisi, & Oliveira, 2020)。
除草剂对土壤和矿物质的吸附
已经综述了包括与2-(丙酰氨基)丙酸相关的化合物在内的苯氧基除草剂对各种土壤和矿物质的吸附行为,提供了这些化合物如何与环境成分相互作用的见解。综述强调了土壤参数(如pH值、有机碳含量和氧化铁)在吸附过程中的作用,这影响了这些除草剂的环境持久性和迁移性 (Werner, Garratt, & Pigott, 2012)。
羧酸的反应萃取
超临界流体用于从水溶液中反应萃取羧酸是一个研究领域,它为分离这些化合物提供了环保、高效的方法。该技术有可能应用于2-(丙酰氨基)丙酸的萃取和纯化,展示了在工业过程中寻找处理羧酸的可持续且高效方法的重要性 (Djas & Henczka, 2018)。
齐墩果酸及其衍生物
植物中生物活性化合物(如齐墩果酸)的药理学重要性突出了天然化合物对各种疾病的潜在治疗作用。这项研究强调了探索2-(丙酰氨基)丙酸及其衍生物在慢性疾病的治疗和管理中的治疗潜力的重要性 (Ayeleso, Matumba, & Mukwevho, 2017)。
生物质的酸预处理
关于木质纤维素生物质的酸预处理以生产能量载体(如生物乙醇)的综述提供了在生物能源生产中使用酸预处理的技术和经济方面的见解。这项研究可以为与2-(丙酰氨基)丙酸在生物能源或生化合成应用中相关的化合物的转化或处理相关的过程提供信息 (Solarte-Toro et al., 2019)。
未来方向
作用机制
- The primary targets of 2-(Propanoylamino)propanoic acid are not well-documented in the literature. However, we know that it is an antimicrobial food additive, particularly used as an antibacterial preservative in animal feed and human food products .
- In various microorganisms, propionates undergo different metabolic fates, resulting in antimicrobial mechanisms. These mechanisms may involve competition, inhibition, and interference with essential cellular processes .
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-(Propanoylamino)propanoic acid plays a significant role in biochemical reactions, particularly in amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine transaminase, which catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. This interaction is crucial for the metabolism of amino acids and the production of energy . Additionally, 2-(Propanoylamino)propanoic acid can interact with other biomolecules, such as coenzymes and cofactors, to facilitate various metabolic processes.
Cellular Effects
2-(Propanoylamino)propanoic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation . Additionally, 2-(Propanoylamino)propanoic acid can impact gene expression by acting as a substrate for histone modification enzymes, leading to changes in chromatin structure and gene transcription . Furthermore, it plays a role in cellular metabolism by participating in the synthesis and degradation of amino acids and other metabolites.
Molecular Mechanism
The molecular mechanism of 2-(Propanoylamino)propanoic acid involves its interactions with various biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain enzymes involved in amino acid metabolism, such as alanine transaminase . Additionally, 2-(Propanoylamino)propanoic acid can influence gene expression by serving as a substrate for histone acetyltransferases, leading to changes in chromatin structure and transcriptional activity . These molecular interactions are crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Propanoylamino)propanoic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that 2-(Propanoylamino)propanoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell growth and metabolism . These temporal effects are important for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(Propanoylamino)propanoic acid can vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and gene expression . At high doses, it can cause toxic or adverse effects, such as liver damage and metabolic disturbances . Threshold effects have also been observed, with certain dosages leading to significant changes in cellular and physiological processes. These dosage effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-(Propanoylamino)propanoic acid is involved in various metabolic pathways, including amino acid metabolism and the citric acid cycle. It can be converted to propionyl-CoA, which then enters the citric acid cycle through the formation of succinyl-CoA . This conversion is facilitated by enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase . Additionally, 2-(Propanoylamino)propanoic acid can influence metabolic flux and metabolite levels by modulating the activity of key enzymes and cofactors involved in these pathways.
Transport and Distribution
The transport and distribution of 2-(Propanoylamino)propanoic acid within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the SLC family of transporters . Once inside the cell, it can bind to specific proteins and be distributed to different cellular compartments. The localization and accumulation of 2-(Propanoylamino)propanoic acid can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of 2-(Propanoylamino)propanoic acid is important for its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it participates in metabolic processes such as the citric acid cycle . Additionally, its localization to the nucleus can influence gene expression by serving as a substrate for histone modification enzymes . Understanding the subcellular localization of 2-(Propanoylamino)propanoic acid is crucial for elucidating its biochemical and cellular effects.
属性
IUPAC Name |
2-(propanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGLFHHFHOGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313480, DTXSID301314182 | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98632-97-4, 56440-46-1 | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98632-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC270569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3432161.png)
